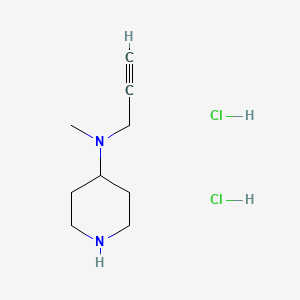![molecular formula C9H10BrClN4 B13558729 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of Methanaminehydrochloride:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(3-Bromophenyl)-1H-pyrrole: Another bromophenyl-containing compound with different biological activities.
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: A triazole derivative with a carboxylic acid group instead of a methanamine group.
Uniqueness
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C9H10BrClN4 |
|---|---|
分子量 |
289.56 g/mol |
IUPAC名 |
[1-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
InChIキー |
CZOADSHORLAKOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



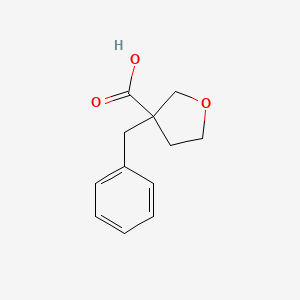
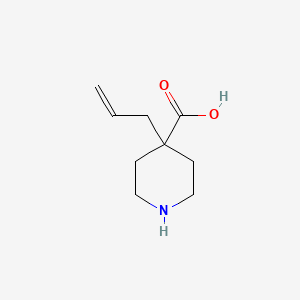
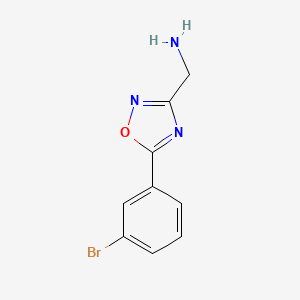
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)


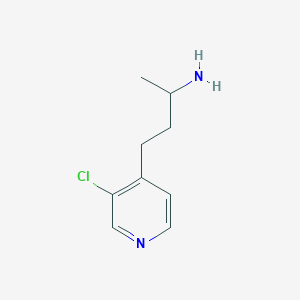
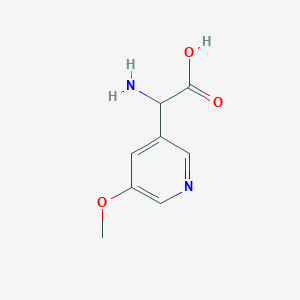

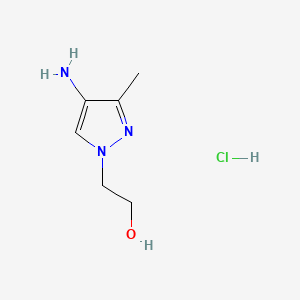
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
